molecular formula C22H15NO5S B2532561 N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide CAS No. 883960-42-7

N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide

Cat. No.: B2532561
CAS No.: 883960-42-7
M. Wt: 405.42
InChI Key: WATVYZVLAWBKAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a synthetic organic compound featuring a chromen-4-one core substituted with a 2H-1,3-benzodioxole (methylenedioxyphenyl) group at position 3 and a thiophene-2-carboxamide moiety at position 2. The 8-methyl and 4-oxo groups further modulate its electronic and steric properties.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5S/c1-12-4-2-5-14-19(24)18(13-7-8-15-16(10-13)27-11-26-15)22(28-20(12)14)23-21(25)17-6-3-9-29-17/h2-10H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATVYZVLAWBKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic conditions.

    Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced via a Friedel-Crafts acylation reaction using a benzodioxole derivative and an acyl chloride.

    Coupling with Thiophene-2-carboxamide: The final step involves the coupling of the chromenone-benzodioxole intermediate with thiophene-2-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the carbonyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of thiophene carboxamide exhibit significant antioxidant properties. For instance, studies have shown that certain thiophene derivatives can inhibit oxidative stress markers in various cellular models. The antioxidant activity is often evaluated using assays such as DPPH and ABTS, where compounds demonstrate varying degrees of inhibition comparable to standard antioxidants like ascorbic acid .

Antibacterial and Antifungal Effects

N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide has shown promising antibacterial and antifungal activities against several pathogenic strains. In vitro studies reveal that some derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) indicating effective antimicrobial properties . The structural modifications on the thiophene ring significantly influence the antibacterial efficacy.

Anticancer Potential

The compound's anticancer properties are notable, with several studies indicating its potential as a lead compound in cancer therapy. For instance, a derivative was found to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure–activity relationship (SAR) studies suggest that specific functional groups enhance its cytotoxicity against cancer cells .

Case Study 1: Synthesis and Evaluation of Antioxidant Properties

A study synthesized various thiophene carboxamide derivatives and evaluated their antioxidant activity using the ABTS assay. The results demonstrated that certain amino-substituted derivatives exhibited up to 62% inhibition compared to standard antioxidants . This suggests that structural modifications can lead to enhanced antioxidant capabilities.

Case Study 2: Antimicrobial Activity Assessment

In another investigation, the antibacterial effects of several thiophene derivatives were tested against common pathogens. The study reported that modifications on the benzodioxole moiety significantly increased the hydrophilicity and consequently the antibacterial activity against E. coli and Pseudomonas aeruginosa. The presence of hydroxyl or methoxy groups was particularly beneficial in enhancing activity .

Summary of Applications

The applications of this compound can be summarized as follows:

Application AreaBiological ActivityNotes
AntioxidantSignificant inhibition of oxidative stressComparable to standard antioxidants
AntibacterialEffective against Gram-positive bacteriaModifications enhance efficacy
AntifungalActive against pathogenic fungiStructure-dependent activity observed
AnticancerInduces apoptosis in cancer cell linesPotential lead compound for drug development

Mechanism of Action

The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the compound may inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting downstream processes.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The chromen-4-one core distinguishes the target compound from simpler aromatic carboxamides. Key structural analogs include:

N-(2-Nitrophenyl)thiophene-2-carboxamide ():

  • Core : Benzene ring substituted with nitro and thiophene-carboxamide groups.
  • Dihedral Angles : 13.53° (molecule A) and 8.50° (molecule B) between benzene and thiophene rings, comparable to the homologous furan derivative (9.71°) .
  • Intermolecular Interactions : Relies on weak C–H⋯O and C–H⋯S interactions for crystal packing, lacking classical hydrogen bonds .

N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC) ():

  • Core : Benzene ring with nitro and furan-carboxamide groups.
  • Structural Divergence : Shorter C–O bond lengths in the furan ring vs. C–S in thiophene analogs, influencing electronic delocalization .

Table 1: Structural Parameters of Thiophene/Furan Carboxamides

Compound Dihedral Angle (Aromatic Rings) Key Intermolecular Interactions Refinement Software
Target Chromen Derivative Data not available Inference: Likely C–H⋯O/S SHELXL
N-(2-Nitrophenyl)thiophene-2-carboxamide 13.53° (A), 8.50° (B) C–H⋯O/S, S(6) ring motif SHELXL
2NPFC 9.71° Similar weak interactions SHELXL

Benzodioxole-Containing Analogs

  • 1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine (): Shares the benzodioxole group but lacks the chromen-thiophene backbone.
  • Compound 85 (): Features a benzodioxol-cyclopropane-carboxamide-thiazol hybrid. The thiazol ring and trifluoromethoxy group introduce distinct steric and electronic effects compared to the chromen core .

Bioactivity and Functional Insights

While direct data on the target compound’s bioactivity is unavailable, inferences can be drawn from analogs:

  • Genotoxicity: Thiophene carboxanilides exhibit genotoxicity in bacterial and mammalian cells, attributed to metabolic activation of the thiophene ring () .
  • Antimicrobial Potential: Benzodioxole derivatives often display antimicrobial activity due to their ability to disrupt microbial membranes or enzymes .
  • Structural Activity Relationships (SAR) : The chromen-4-one core may enhance planar stacking interactions with biological targets, while the methylenedioxy group could improve metabolic stability .

Methodological Considerations

  • Crystallography : Structural data for analogs were refined using SHELXL (), with visualization via ORTEP-III () and WinGX () .
  • Computational Modeling : Density functional theory (DFT) could further elucidate electronic differences between chromen and simpler aromatic cores.

Biological Activity

N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzodioxole moiety and a thiophene ring, contribute to its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular FormulaC25H19NO6
Molecular Weight429.4 g/mol
CAS Number883960-64-3

This compound exhibits its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer progression, including topoisomerase II and various cholinesterases. This inhibition disrupts DNA replication and repair mechanisms in cancer cells .
  • Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells by altering mitochondrial membrane potential and activating apoptotic pathways .
  • Antioxidant Properties : The presence of the benzodioxole moiety contributes to its antioxidant capabilities, which may protect normal cells from oxidative stress during treatment .

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer activity against several cancer cell lines. Notable findings include:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Adenocarcinoma)5.0Induction of apoptosis and DNA synthesis inhibition
C6 (Rat Glioma)4.5Mitochondrial membrane disruption
NIH/3T3 (Mouse Fibroblast)>50Low toxicity observed

Case Studies

  • Study on A549 Cells : A study evaluated the effects of the compound on A549 human lung adenocarcinoma cells, revealing significant cytotoxicity with an IC50 value of 5 µM. The mechanism involved increased apoptosis and disruption of mitochondrial function .
  • C6 Rat Glioma Study : In another investigation, the compound was tested on C6 rat glioma cells, showing an IC50 value of 4.5 µM. The study highlighted the compound's ability to induce early and late apoptosis while exhibiting low toxicity to healthy NIH/3T3 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.